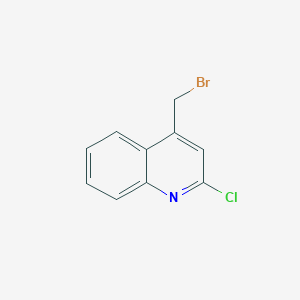

4-Bromomethyl-2-chloroquinoline

Vue d'ensemble

Description

4-Bromomethyl-2-chloroquinoline is a chemical compound with the linear formula C10H7BrClN . It has a molecular weight of 256.53 . It is a solid substance that is typically stored at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of quinoline derivatives, including 4-Bromomethyl-2-chloroquinoline, has been a subject of research due to their potential therapeutic applications . For instance, a novel series of quinoline derivatives was synthesized from 3-(bromomethyl)-2-chloroquinoline and quinazolin-4(3H)-one as starting materials . Another study reported the synthesis of a new type of halomethylquinoline building block, i.e., ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate .Molecular Structure Analysis

The molecular structure of 4-Bromomethyl-2-chloroquinoline is planar . It has one intramolecular hydrogen bonded interaction of the type C-H…Cl and one C-H…N intermolecular interaction . The structure is stabilized by Van der Waals forces .Applications De Recherche Scientifique

Antimalarial Applications

Quinoline derivatives, such as 4-Bromomethyl-2-chloroquinoline, have been found to exhibit significant antimalarial activity . They are used extensively in the treatment of malaria, a disease caused by parasites that enter the body through the bite of a mosquito .

Antimicrobial Applications

Quinoline derivatives also exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .

Anticancer Applications

Quinoline derivatives have shown potential in anticancer research. For instance, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one demonstrated significant antitumor activity with IC50 values of 0.4, 0.4, 0.4, and 0.9 µM against 2774, SKOV-3, HL-60, and H460 cancer cell lines .

Antiviral Applications

Quinoline derivatives are known to exhibit antiviral properties . They inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Anti-inflammatory Applications

Quinoline derivatives have been found to exhibit anti-inflammatory effects . They are used in the treatment of various inflammatory conditions .

Quorum Sensing Inhibitors

Quinoline derivatives have been synthesized and evaluated as potential quorum sensing inhibitors . Quorum sensing is a central communication system in bacteria, and inhibiting it is a promising strategy to combat bacterial pathogens without antibiotics .

Antibiofilm Applications

Certain quinoline derivatives have shown potential in preventing biofilm formation and eradicating pre-formed biofilms . Biofilms are communities of microorganisms that can cause a variety of problems in medical and industrial settings .

Antivirulence Applications

Quinoline derivatives have also been evaluated for their antivirulence effects . For instance, one compound reduced pyocyanin synthesis by over 70%, demonstrating significant antivirulence effect .

Safety and Hazards

4-Bromomethyl-2-chloroquinoline is considered hazardous. It can cause harm if swallowed and can cause severe skin burns and eye damage . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Orientations Futures

Quinoline derivatives, including 4-Bromomethyl-2-chloroquinoline, have been the focus of many research studies due to their potential therapeutic applications . Future research may focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Relevant Papers Several relevant papers were retrieved during the search. These papers discuss the synthesis and therapeutic potential of quinoline derivatives , the solubility determination and correlation of 4-(Bromomethyl)-2(1H)-quinolinone , and the safety data sheet of 4-Bromomethyl-2-chloroquinoline .

Propriétés

IUPAC Name |

4-(bromomethyl)-2-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c11-6-7-5-10(12)13-9-4-2-1-3-8(7)9/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHANOADKGPRUKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311856 | |

| Record name | 4-BROMOMETHYL-2-CHLOROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromomethyl-2-chloroquinoline | |

CAS RN |

137354-54-2 | |

| Record name | 4-BROMOMETHYL-2-CHLOROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

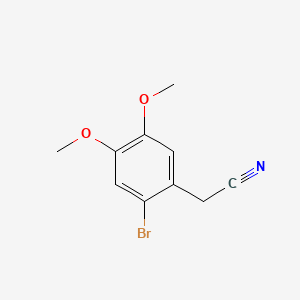

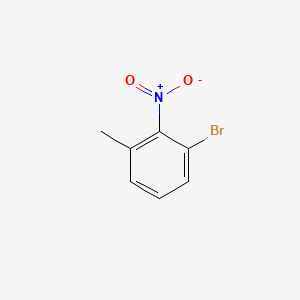

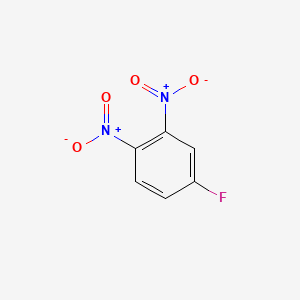

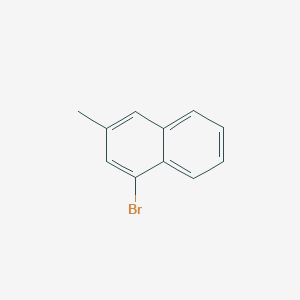

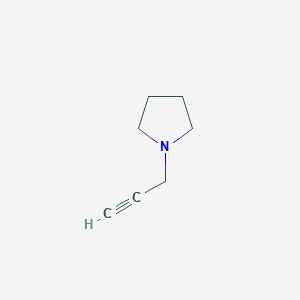

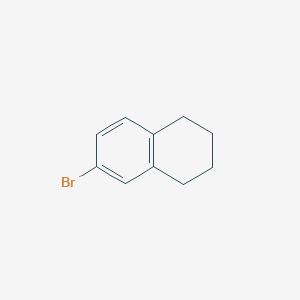

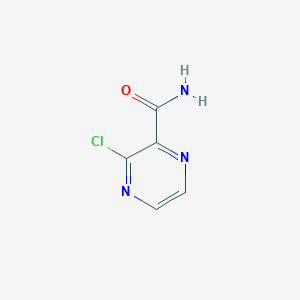

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1267244.png)

![2-[(4-Chlorophenyl)amino]acetohydrazide](/img/structure/B1267248.png)